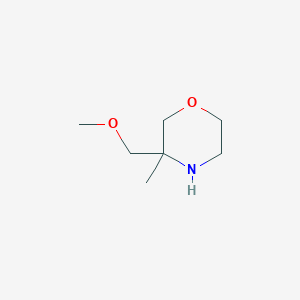![molecular formula C10H11Cl2N3O2 B6271914 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride CAS No. 1955493-53-4](/img/no-structure.png)
2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride, otherwise known as PIA-D, is a small molecule that has seen a surge in scientific research applications in recent years. It has been studied for its unique biochemical and physiological effects, as well as its potential in laboratory experiments.
Scientific Research Applications
PIA-D has a variety of scientific research applications, including in the fields of biochemistry, physiology, and drug discovery. In biochemistry, it has been used to study the effects of small molecules on protein-protein interactions, as well as to study the effects of small molecules on enzymes. In physiology, it has been used to study the effects of small molecules on cell signaling pathways, as well as to study the effects of small molecules on gene expression. In drug discovery, it has been used to study the effects of small molecules on drug targets, as well as to study the effects of small molecules on drug metabolism.
Mechanism of Action
The mechanism of action of PIA-D is still being studied, but it is believed to involve the binding of the molecule to specific receptors in the body. This binding then triggers a cascade of biochemical and physiological responses, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of PIA-D are still being studied, but it has been shown to have a variety of effects, including inhibition of protein-protein interactions, inhibition of enzymes, modulation of cell signaling pathways, modulation of gene expression, and modulation of drug targets and drug metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using PIA-D in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Its limitations include its relatively small size, which can make it difficult to study in certain experiments, and its limited solubility, which can make it difficult to use in certain experiments.
Future Directions
The potential future directions for research on PIA-D include further studies on its mechanism of action, further studies on its biochemical and physiological effects, further studies on its potential applications in drug discovery, and further studies on its potential as a therapeutic agent. Additionally, further studies on its solubility and its potential for use in other laboratory experiments could provide further insight into its potential uses.
Synthesis Methods
PIA-D is synthesized through a multi-step process. The synthesis begins with the reaction of 2-amino-4-chloropyridine with 1-benzyl-1H-imidazole to form the intermediate 2-chloro-4-{[(benzyloxy)imino]methyl}pyridine. This intermediate is then reacted with acetic anhydride and potassium carbonate to produce the desired product, PIA-D.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride involves the reaction of 2-(pyridin-4-yl)-1H-imidazole with chloroacetic acid followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(pyridin-4-yl)-1H-imidazole", "Chloroacetic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-(pyridin-4-yl)-1H-imidazole in chloroacetic acid and heat the mixture at 80-90°C for 4-6 hours.", "Step 2: Cool the reaction mixture to room temperature and add hydrochloric acid dropwise until the pH reaches 2-3.", "Step 3: Filter the resulting precipitate and wash with cold water.", "Step 4: Dry the product under vacuum to obtain 2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride." ] } | |
CAS RN |
1955493-53-4 |
Product Name |
2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride |
Molecular Formula |
C10H11Cl2N3O2 |
Molecular Weight |
276.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



